(5-Methyl-3-pyridinyl)methyl Rupatadine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(5-Methyl-3-pyridinyl)methyl Rupatadine (MMR) is a key component of the final drug Rupatadine, a medication commonly used to treat allergic rhinitis and urticaria PubChem: . MMR itself is not directly used as a medication, but rather serves as a building block during Rupatadine's synthesis.

Synthesis of Rupatadine:

Scientific research has explored the most efficient and cost-effective methods for synthesizing Rupatadine. MMR plays a crucial role in this process. Studies have investigated various reaction conditions and catalysts to optimize the formation of MMR, which ultimately leads to higher Rupatadine yields Veeprho: .

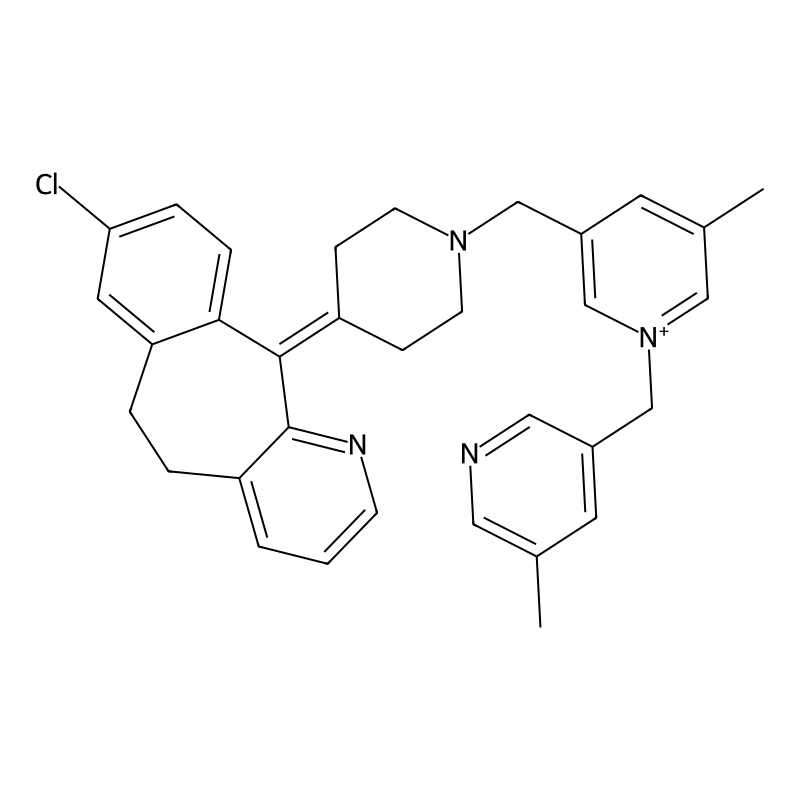

(5-Methyl-3-pyridinyl)methyl Rupatadine is a derivative of Rupatadine, a compound recognized for its dual action as a selective histamine H1 receptor antagonist and platelet activating factor antagonist. This compound is primarily utilized in the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. The structure of (5-Methyl-3-pyridinyl)methyl Rupatadine includes a pyridine ring, which contributes to its pharmacological properties, enhancing its efficacy in blocking allergic responses by inhibiting the release of histamine and other inflammatory mediators.

(5-Methyl-3-pyridinyl)methyl Rupatadine exhibits significant biological activity through its antagonistic effects on the histamine H1 receptor and platelet activating factor receptor. This dual action results in:

- Reduction of Allergic Symptoms: It alleviates symptoms such as sneezing, itching, and nasal congestion by blocking histamine's effects.

- Anti-inflammatory Effects: By inhibiting platelet activating factor, it reduces inflammation and vascular leakage, further contributing to its therapeutic effects in allergic conditions.

Research indicates that compounds like Rupatadine can also suppress mediator release from mast cells, which play a crucial role in allergic responses .

(5-Methyl-3-pyridinyl)methyl Rupatadine is primarily applied in:

- Allergy Treatment: Used for symptomatic relief in conditions such as seasonal and perennial allergic rhinitis.

- Chronic Urticaria Management: Effective in treating chronic spontaneous urticaria due to its antihistaminic properties.

Its unique mechanism of action allows it to be utilized effectively in clinical settings where traditional antihistamines may fall short.

Interaction studies involving (5-Methyl-3-pyridinyl)methyl Rupatadine focus on its pharmacokinetic properties and potential drug-drug interactions. Key points include:

- Metabolism: Predominantly metabolized by cytochrome P450 enzymes such as CYP3A4, which may interact with other medications that are substrates or inhibitors of this enzyme.

- Protein Binding: High protein binding (approximately 98.5%) affects its distribution and efficacy within the body, necessitating careful consideration when co-administered with other highly protein-bound drugs .

These interactions are crucial for understanding dosing regimens and potential adverse effects when used in combination therapies.

Several compounds exhibit similar pharmacological profiles to (5-Methyl-3-pyridinyl)methyl Rupatadine. Notable examples include:

| Compound Name | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Cetirizine | Second-generation antihistamine | Histamine H1 receptor antagonist | Minimal sedation effects |

| Loratadine | Second-generation antihistamine | Histamine H1 receptor antagonist | Long duration of action |

| Desloratadine | Active metabolite of Loratadine | Histamine H1 receptor antagonist | Enhanced potency |

| Fexofenadine | Second-generation antihistamine | Histamine H1 receptor antagonist | Rapid onset of action |

Uniqueness of (5-Methyl-3-pyridinyl)methyl Rupatadine

What distinguishes (5-Methyl-3-pyridinyl)methyl Rupatadine from these similar compounds is its dual-action mechanism targeting both histamine H1 receptors and platelet activating factor receptors. This unique property not only enhances its efficacy in managing allergic symptoms but also provides additional anti-inflammatory benefits that are not present in many traditional antihistamines.